5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
CAS No.: 1021045-36-2
Cat. No.: VC4281052
Molecular Formula: C20H16ClFN4O2S2
Molecular Weight: 462.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021045-36-2 |
|---|---|
| Molecular Formula | C20H16ClFN4O2S2 |
| Molecular Weight | 462.94 |
| IUPAC Name | 5-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
| Standard InChI | InChI=1S/C20H16ClFN4O2S2/c21-13-3-1-4-14(22)12(13)11-26-19(27)17-18(16(24-26)15-5-2-10-29-15)30-20(23-17)25-6-8-28-9-7-25/h1-5,10H,6-9,11H2 |
| Standard InChI Key | NCVXZCUOUHLJJH-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C5=CC=CS5 |
Introduction
The compound 5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one belongs to a class of heterocyclic compounds known as thiazolo[4,5-d]pyridazinones. These compounds are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The structure of this compound integrates a thiazole ring fused with a pyridazinone core, along with functional groups such as a morpholine moiety, a thiophene ring, and a substituted benzyl group.
Structural Features
The molecular framework of this compound is characterized by:
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A thiazolo[4,5-d]pyridazinone core, which contributes to its pharmacological potential.
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A morpholine substituent at position 2, enhancing its solubility and bioavailability.
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A thiophen-2-yl group at position 7, which may influence its electronic properties and receptor binding.
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A 2-chloro-6-fluorobenzyl group at position 5, providing additional hydrophobic interactions for biological activity.
Synthesis Pathway
The synthesis of thiazolo[4,5-d]pyridazinones typically involves:
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Reacting substituted thiazoles with hydrazine derivatives to form the pyridazinone core.
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Functionalizing the core with various substituents such as morpholine and thiophene through nucleophilic substitution or condensation reactions.
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Introducing halogenated benzyl groups via alkylation reactions.
For example, methyl esters of thiazole derivatives are refluxed with hydrazine hydrate in ethanol to yield pyridazinones. Subsequent reactions introduce substituents at the desired positions .
Biological Activity
Thiazolo[4,5-d]pyridazinones exhibit a wide range of biological activities:
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Anti-inflammatory and Analgesic Activity: Compounds in this class have demonstrated efficacy in in vivo models such as the "hot plate" and "acetic acid cramps" tests .
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Anticancer Potential: Structural analogs of thiazolo[4,5-d]pyridazinones have shown cytotoxic effects against cancer cell lines by inhibiting key enzymes like phosphoinositide 3-kinase (PI3K) .
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Antimicrobial Properties: The presence of halogenated benzyl groups enhances antimicrobial activity by improving membrane permeability .
Analytical Characterization
The compound can be characterized using:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR provide insights into the chemical environment of functional groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Chromatography Techniques: High-performance liquid chromatography (HPLC) ensures purity.
Applications
This compound holds promise in pharmaceutical research for:
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Developing selective COX inhibitors for anti-inflammatory drugs.
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Designing anticancer agents targeting PI3K pathways.
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Exploring antimicrobial therapies due to its halogenated structure.
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